molecular formula C20H31N3O4S B5524903 1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B5524903
M. Wt: 409.5 g/mol
InChI Key: DHNHEKMITOAEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide is a compound that falls within the category of piperidine derivatives. Piperidine derivatives have been widely studied due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

  • Piperidine derivatives like 1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide are typically synthesized through multi-step chemical processes involving the reaction of piperidine with various sulfonyl chlorides and other intermediates (Khalid, Rehman, & Abbasi, 2014).
  • The synthesis process often includes the use of reagents such as ethyl piperidine-4-carboxylate and phenylsulfonyl chloride, followed by further chemical transformations to achieve the desired piperidine derivative (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Molecular Structure Analysis

  • The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active molecules. The molecular structure is often elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography (Xiao, Luo, Shi, Guo, Zhou, & Zhao, 2022).

Chemical Reactions and Properties

  • Piperidine derivatives undergo various chemical reactions, such as nucleophilic substitutions and annulations, to form complex heterocyclic compounds. These reactions are crucial for modifying the structure and enhancing the biological activity of the compound (Yar, McGarrigle, & Aggarwal, 2009).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the specified compound, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety significantly increased activity. Introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity, suggesting the importance of the nitrogen atom's basic quality in piperidine for increased activity. One compound showed remarkable affinity for AChE, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

Synthesis and Stereochemistry

Research on N-trifyl substituted 1,4-diheterocyclohexanes, including structures related to the given chemical, examined their stereodynamic behavior and the Perlin effect by NMR spectroscopy. The study provides insights into the conformations and intramolecular interactions, contributing to the understanding of chemical synthesis and the design of new compounds (Shainyan et al., 2008).

Carbonic Anhydrase Inhibitors

Aromatic sulfonamide inhibitors of carbonic anhydrases, including compounds with morpholine and sulfonamide functional groups, were prepared and showed nanomolar inhibitory activity against several carbonic anhydrase isoenzymes. This research highlights the potential therapeutic applications of such compounds in treating conditions associated with altered carbonic anhydrase activity (Supuran et al., 2013).

Novel Syntheses of N-Heterocycles

Studies on the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts report a concise method for creating C-substituted morpholines and piperazines. This research contributes to the development of new synthetic routes for producing complex heterocyclic compounds (Matlock et al., 2015).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffold and piperidine rings play a crucial role in medicinal chemistry. A study synthesized novel series of sulfonyl hydrazone bearing piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. This research highlights the biological relevance and potential therapeutic applications of these compounds (Karaman et al., 2016).

properties

IUPAC Name

1-ethylsulfonyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-2-28(25,26)23-9-5-8-19(16-23)20(24)21-14-17-6-3-4-7-18(17)15-22-10-12-27-13-11-22/h3-4,6-7,19H,2,5,8-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNHEKMITOAEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.